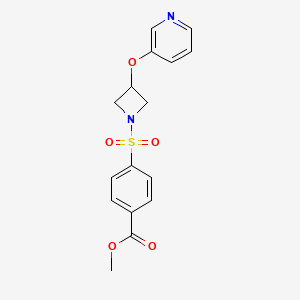

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate is a versatile chemical compound with a unique structure that combines a pyridine ring, an azetidine ring, and a benzoate ester.

Properties

IUPAC Name |

methyl 4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-16(19)12-4-6-15(7-5-12)24(20,21)18-10-14(11-18)23-13-3-2-8-17-9-13/h2-9,14H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJKHSFGCUNQCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(chlorosulfonyl)benzoic acid methyl ester with 3-(pyridin-3-yloxy)azetidine under specific conditions to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and azetidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that play a significant role in gene regulation and are implicated in various diseases, including cancer. A study highlighted its moderate inhibitory activity against specific HDAC subtypes, suggesting its potential as a lead compound for developing more effective HDAC inhibitors .

Antimicrobial Activity

Research indicates that compounds containing a sulfonamide group exhibit broad-spectrum antimicrobial activity. This compound may be evaluated for its efficacy against various bacterial strains, potentially offering new therapeutic avenues for treating infections resistant to current antibiotics .

Antifungal Properties

The compound's structural similarities to other known antifungal agents suggest it could be tested for antifungal activity against pathogens such as Candida species. Preliminary studies on related sulfonamide derivatives have shown promising results, indicating that this compound might also exhibit similar properties .

Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate include:

This compound analogs: These compounds have slight modifications in their structure, such as different substituents on the pyridine or azetidine rings.

Other azetidine derivatives: Compounds containing the azetidine ring but with different functional groups attached.

Uniqueness

This compound stands out due to its combination of a pyridine ring, an azetidine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Biological Activity

Methyl 4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group linked to an azetidine ring and a pyridine moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. This compound may act as an agonist at specific GPCRs, influencing metabolic pathways related to obesity and diabetes treatment .

- Enzyme Inhibition : The sulfonyl group suggests potential enzyme inhibitory activity, particularly against enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmission .

Antimicrobial Activity

Recent studies have shown that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound demonstrated efficacy against various bacterial strains. In vitro assays indicated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies involving lipopolysaccharide (LPS)-induced inflammation models showed that related compounds reduced levels of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) production, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Obesity and Diabetes Treatment

A study investigated the effects of this compound on metabolic parameters in diabetic mice. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests that the compound may have therapeutic potential for metabolic disorders.

Case Study 2: Cancer Research

Another study explored the cytotoxic effects of this compound on cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited dose-dependent cytotoxicity, with enhanced effects when combined with standard chemotherapeutic agents like doxorubicin. This synergistic effect indicates potential for combination therapies in cancer treatment .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pyridinyloxy group (δ 8.3–8.5 ppm for aromatic protons) and azetidine ring (δ 3.5–4.0 ppm for CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Question - Single-Crystal X-ray Diffraction (XRD) : Resolve conformational details of the azetidine ring and sulfonyl linkage. Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out byproducts .

What biological targets or mechanisms are associated with this compound in pharmacological studies?

Basic Research Question

The compound’s sulfonyl benzoate moiety suggests potential as a sulfonamide-based enzyme inhibitor . Screen against:

- Carbonic Anhydrase Isoforms : Use fluorometric assays to measure inhibition constants (Ki) .

- Kinase Targets : Evaluate ATP-binding pocket interactions via kinase profiling panels .

Advanced Research Question - Structure-Activity Relationship (SAR) : Modify the pyridinyloxy substituent to assess steric/electronic effects on target affinity. Compare IC₅₀ values across analogs .

- Molecular Dynamics Simulations : Model binding interactions with homology-modeled enzymes to predict selectivity .

How can contradictory solubility data for this compound in different solvents be resolved?

Q. Methodological Approach

- Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, methanol) and non-polar (e.g., hexane) solvents. Note discrepancies between theoretical (LogP calculations) and experimental data .

- Particle Size Analysis : Use dynamic light scattering (DLS) to determine if aggregation affects solubility measurements .

What stability studies are recommended for this compound under varying storage conditions?

Basic Research Question

- Short-Term Stability : Store at 4°C in amber vials under nitrogen to prevent hydrolysis of the ester group .

- pH-Dependent Degradation : Incubate in buffers (pH 3–9) and monitor degradation via HPLC .

Advanced Research Question - Forced Degradation Studies : Expose to heat (60°C), UV light, and oxidizing agents (H₂O₂) to identify degradation pathways. Characterize degradants using LC-MS .

How can researchers design SAR studies to explore the role of the azetidine ring in bioactivity?

Q. Methodological Answer

- Ring Modification : Synthesize analogs with pyrrolidine or piperidine rings instead of azetidine. Compare conformational flexibility via NMR and bioactivity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridinyloxy moiety and assess enzyme inhibition potency .

What challenges arise in achieving regioselectivity during the sulfonylation of the azetidine ring?

Advanced Research Question

- Competitive Sulfonylation : The azetidine’s nitrogen and oxygen atoms may both react with sulfonyl chlorides. Use bulky bases (e.g., 2,6-lutidine) to favor N-sulfonylation .

- Reaction Monitoring : Employ in-situ IR spectroscopy to track sulfonyl chloride consumption and intermediate formation .

How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Use software like Schrödinger’s QikProp to estimate LogP, blood-brain barrier permeability, and CYP450 inhibition .

- Docking Studies : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.